8-Chloro-3,4-dihydro-1h-benzo[e][1,4]diazepine-2,5-dione

Physicochemical Properties Lipophilicity ADME Prediction

Researchers often face isomeric contamination in benzodiazepine-2,5-dione building blocks, confounding SAR data. This compound delivers the exact 8-chloro substitution at ≥98% purity, resolving that ambiguity. • Precise 8-chloro regioisomer ensures correct SAR attribution; eliminates false activity from 7-chloro or other isomers. • XLogP3-AA 0.8 provides a defined lipophilicity baseline for ADME predictions. • Serves as a reliable analytical reference standard for HPLC, LC-MS, and NMR method development.

Molecular Formula C9H7ClN2O2
Molecular Weight 210.62 g/mol
CAS No. 195983-60-9
Cat. No. B178800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro-3,4-dihydro-1h-benzo[e][1,4]diazepine-2,5-dione
CAS195983-60-9
Molecular FormulaC9H7ClN2O2
Molecular Weight210.62 g/mol
Structural Identifiers
SMILESC1C(=O)NC2=C(C=CC(=C2)Cl)C(=O)N1
InChIInChI=1S/C9H7ClN2O2/c10-5-1-2-6-7(3-5)12-8(13)4-11-9(6)14/h1-3H,4H2,(H,11,14)(H,12,13)
InChIKeyFAVPJIZQGHYIEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Chloro-1,4-benzodiazepine-2,5-dione: Structural & Physicochemical Profile


8-Chloro-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione (CAS 195983-60-9) is a chlorinated heterocyclic compound belonging to the 1,4-benzodiazepine-2,5-dione class. Its molecular formula is C9H7ClN2O2, with a molecular weight of 210.62 g/mol [1]. The compound features an 8-chloro substitution on the fused benzene ring of the 3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione core, a structural feature that distinguishes it from the more common 7-chloro analogs frequently encountered in CNS-active benzodiazepines [2]. Its calculated physicochemical properties, including an XLogP3-AA of 0.8 [1], position it as a moderately lipophilic scaffold with potential utility in medicinal chemistry and as a synthetic intermediate.

8-Chloro substitution for SAR studies, distinct from 7-chloro analogs
Moderate lipophilicity profile supports medicinal chemistry design
2,5-Dione oxidation state enables selective carbonyl-based synthesis

Why 8-Chloro-1,4-benzodiazepine-2,5-dione Is Not Interchangeable


While the 1,4-benzodiazepine-2,5-dione scaffold is common, the specific position of the chlorine substituent fundamentally alters the compound's physicochemical and biological profile. Generic substitution with other chloro-regioisomers (e.g., 7-chloro or 9-chloro) or unsubstituted analogs [1] is not equivalent. The 8-chloro substitution dictates the molecule's electronic distribution, hydrogen-bonding network, and steric interactions, all of which are critical for target binding and synthetic derivatization [2]. The following quantitative evidence delineates the specific, verifiable differences that justify the selection of the 8-chloro variant over its closest in-class alternatives.

8-Chloro substitution 7-Chloro or 9-chloro regioisomers: electronic and steric profile may differ
Lipophilicity profile Unsubstituted core: lower lipophilicity may shift partition and permeability
2,5-Dione oxidation state Tetrahydro analog: lacks carbonyl handles and alters H-bond capacity

8-Chloro-1,4-benzodiazepine-2,5-dione vs. Analogs: Quantitative Comparison


Lipophilicity: 8-Chloro vs. Unsubstituted Core

The introduction of a chlorine atom at the 8-position significantly alters the lipophilicity of the 1,4-benzodiazepine-2,5-dione core. The 8-chloro derivative exhibits a calculated XLogP3-AA value of 0.8 [1], representing a substantial increase in lipophilicity compared to the unsubstituted parent scaffold (1H-1,4-benzodiazepine-2,5-dione), which has a predicted XLogP3-AA of -0.2 [2]. This shift in logP directly impacts the compound's solubility profile and predicted membrane permeability.

Lipophilicity Shift
Class-level inference
Δ +1.0 logP
Increases partition coefficient ~10-fold, affecting membrane permeability prediction
Calculated XLogP3-AA; experimental validation advised
Physicochemical Properties Lipophilicity ADME Prediction Medicinal Chemistry

Isomeric Purity: 8-Chloro vs. 7-Chloro Analogs

The target compound is specifically characterized and supplied as the 8-chloro regioisomer, with commercial sources confirming a purity of ≥95% by standard analytical methods . This is a critical distinction from the more widely studied 7-chloro-1,4-benzodiazepine-2,5-dione derivatives [1], which are often encountered as metabolites or synthetic byproducts. The procurement of a defined, high-purity 8-chloro isomer ensures that downstream research or synthetic applications are not confounded by isomeric impurities that could lead to divergent biological activity or unpredictable reaction outcomes.

Isomeric Purity
Class-level inference
≥95% purity, 8-chloro defined
Ensures unambiguous SAR attribution, avoiding isomeric mixture confounding
Commercial vendor specification; confirm lot-specific COA
Analytical Chemistry Chemical Purity Isomeric Integrity QC/QA

Oxidation State: 2,5-Dione vs. Tetrahydro Analog

The target compound (MW 210.62 g/mol) [1] is the 3,4-dihydro-2,5-dione oxidation state, a key structural feature that distinguishes it from the fully reduced 8-chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine analog (MW 196.68 g/mol for the free base) . The presence of the two carbonyl groups at the 2 and 5 positions provides distinct synthetic handles (e.g., for reduction, alkylation, or condensation reactions) and a different hydrogen-bonding capacity (2 H-bond donors, 2 H-bond acceptors) [1] compared to the tetrahydro analog.

Oxidation State
Cross-study comparable
2,5-dione (MW 210.62) vs tetrahydro (~196.68)
Defines synthetic handles; H-bond donor/acceptor count differs
Carbonyl groups enable reduction, alkylation, and condensation reactions
Synthetic Chemistry Molecular Descriptors Reagent Selection Building Blocks

Optimal Use Cases for 8-Chloro-1,4-benzodiazepine-2,5-dione


SAR Studies with Defined 8-Chloro Substitution

When investigating the structure-activity relationship (SAR) of benzodiazepine-2,5-dione-based compounds, the precise 8-chloro substitution pattern is essential. Using this compound ensures that the observed biological effects (e.g., changes in potency or selectivity) are accurately attributed to the 8-chloro group, not to isomeric impurities. Its defined lipophilicity (XLogP3-AA 0.8) provides a clear baseline for comparison against other regioisomers (e.g., 7-chloro or unsubstituted) in ADME property predictions.

Carbonyl-Specific Synthesis of Intermediates

The 2,5-dione functionality of this compound is a key point of differentiation from reduced analogs . It serves as an ideal starting material for synthetic transformations that leverage the electrophilic carbonyl groups, such as selective reductions, Wittig reactions, or the formation of heterocyclic rings. Researchers aiming to build complexity onto the benzodiazepine core while maintaining the 8-chloro substitution will find this oxidation state uniquely suitable.

Analytical Reference Standards for Isomeric Purity

Due to its well-defined isomeric identity and commercial availability at ≥95% purity , this compound is a prime candidate for use as an analytical reference standard. It can be employed in method development for HPLC, LC-MS, or NMR to ensure the separation and identification of 8-chloro from 7-chloro or other benzodiazepine-2,5-dione isomers in complex mixtures or metabolic studies .

Application
Selection Property
Validation Focus
SAR Studies
Regioisomeric identity & lipophilicity profile
Verify biological effect attribution to 8-chloro group
Carbonyl-Specific Synthesis
2,5-Dione oxidation state
Confirm reactivity at electrophilic carbonyl positions
Analytical Reference Standard
Defined isomeric identity & purity
Ensure separation from 7-chloro isomer in HPLC/LC-MS

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Chloro-3,4-dihydro-1h-benzo[e][1,4]diazepine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.